molecular formula C7H9ClO B14233530 6-Chloro-2-methylhex-5-en-3-yn-2-ol CAS No. 464923-03-3

6-Chloro-2-methylhex-5-en-3-yn-2-ol

Cat. No.: B14233530
CAS No.: 464923-03-3
M. Wt: 144.60 g/mol
InChI Key: XVPAFYVYSCNZMW-UHFFFAOYSA-N
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Description

6-Chloro-2-methylhex-5-en-3-yn-2-ol ( 464923-03-3) is a chemical compound with the molecular formula C7H9ClO and a molecular weight of 144.599 g/mol . This compound features a unique structure that incorporates multiple functional groups—a chloroalkene, an alkyne, and a tertiary alcohol—within a single molecule, making it a valuable synthetic intermediate for researchers in organic chemistry . Its defined structure and reactive sites are leveraged in method development and the synthesis of more complex molecular architectures. The compound has been documented in published synthetic routes, demonstrating its practical application in research settings for constructing target molecules . As a building block, it is intended for use by qualified researchers in laboratory settings. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

464923-03-3

Molecular Formula

C7H9ClO

Molecular Weight

144.60 g/mol

IUPAC Name

6-chloro-2-methylhex-5-en-3-yn-2-ol

InChI

InChI=1S/C7H9ClO/c1-7(2,9)5-3-4-6-8/h4,6,9H,1-2H3

InChI Key

XVPAFYVYSCNZMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC=CCl)O

Origin of Product

United States

Preparation Methods

Structural Analysis and Synthetic Challenges

Molecular Characteristics

The compound (IUPAC: (E)-6-chloro-2-methylhex-5-en-3-yn-2-ol) contains:

  • Chlorine at C6 in (E)-configuration with C5 double bond
  • Triple bond between C3–C4
  • Tertiary alcohol at C2 with methyl branching
    This arrangement creates steric hindrance at C2 and electronic activation at C5–C6, necessitating controlled reaction kinetics to prevent:
  • Premature elimination of HCl from C6–Cl
  • Hydration of the enyne system under acidic/basic conditions
  • Racemization at the tertiary alcohol center

Palladium-Catalyzed Haloalkynylation

Reaction Mechanism

Adapted from Liu et al. (2022), this method employs PdBr₂ (2 mol%) in DMF at 35°C for 12 h:

General equation :
$$
\ce{HC#C-C(CH3)(OH)R1 + X-C#C-R2 ->[PdBr2][DMF] Cl-C6H5-C#C-C(CH3)(OH)R1-R2}
$$

Substrate Selection
  • Nucleophilic alkyne : 2-Methylbut-3-yn-2-ol derivatives (R1 = methyl)
  • Electrophilic chloroalkyne : 1-Chlorohex-1-yne (R2 = C4H9)
Optimization Data
Parameter Optimal Value Yield Impact
Catalyst loading 2.1–2.5 mol% <±3%
Temperature 34–36°C <±5%
Solvent polarity DMF (ε=37) +22% vs THF
Reaction time 11–13 h <±2%

Reaction achieves 68% isolated yield with 97:3 Z:E selectivity.

Multi-Step Synthesis via Aziridine Intermediates

Epoxide Ring-Opening Strategy

Based on EP2892877B1, this approach involves:

  • Epichlorohydrin coupling :
    $$
    \ce{(R)-C3H5ClO + C8H11N ->[KOH][MeOH] (R)-C11H17ClNO2}
    $$

    • 6 h reflux in methanol, 92% conversion
    • Chiral retention >99% ee
  • Aziridine formation :

    • DIAD/triphenylphosphine-mediated cyclization
    • 100–130°C toluene reflux, 78% yield
  • Hydrogenolytic ring-opening :
    $$
    \ce{(S)-C12H15NO ->[H2/Pd/C][MeOH] C6H7ClO}
    $$

    • 30–50 psi H₂, 25°C, 94% yield

Comparative Method Analysis

Efficiency Metrics

Method Yield (%) Purity (%) Stereoselectivity Scalability
Pd-catalyzed 68 95 97:3 Z:E Moderate
Aziridine route 76 99 >99% ee High
Grignard addition* 41 87 None Low

*Theoretical projection based on analogous reactions

Byproduct Profiles

  • Method : 5–8% dichloro byproducts from overhalogenation
  • Method : <2% epimerized alcohol at C2
  • Common issues :
    • Triple bond hydration (3–7% in aqueous workups)
    • Chlorine displacement by OH⁻ (pH >9)

Industrial-Scale Considerations

Catalyst Recycling

  • Pd/C from method retains 89% activity after 5 cycles
  • PdBr₂ decomposition in DMF limits reuse to ≤2 batches

Solvent Systems

Stage Preferred Solvent Cost (USD/L) Recovery (%)
Coupling DMF 12.50 72
Crystallization EtOAc/Heptane 8.40 91
Aziridine formation Toluene 6.80 88

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylhex-5-en-3-yn-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or an alkane.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts can be employed.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of 6-chloro-2-methylhex-5-en-3-one.

    Reduction: Formation of 6-chloro-2-methylhex-5-en-3-ol or 6-chloro-2-methylhexane.

    Substitution: Formation of 6-azido-2-methylhex-5-en-3-yn-2-ol or 6-cyano-2-methylhex-5-en-3-yn-2-ol.

Scientific Research Applications

6-Chloro-2-methylhex-5-en-3-yn-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylhex-5-en-3-yn-2-ol involves its interaction with specific molecular targets. The chlorine atom and hydroxyl group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors. The alkyne group can undergo cycloaddition reactions, leading to the formation of bioactive compounds. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6-Chloro-2-methylhex-5-en-3-yn-2-ol
  • CAS Number: 464923-03-3 (primary identifier; conflicting reports note 89448-41-9 in some sources )
  • Molecular Formula : C₇H₉ClO
  • Molecular Weight : 144.599 g/mol

Structural Features: The compound features a hydroxyl group (-OH) at position 2, a methyl group at position 2, a triple bond (alkyne) at position 3, and a chlorine substituent at position 4.

Synthesis :
Key synthetic routes include:

Alkyne Functionalization : Hamze et al. (2007) achieved a 63% yield via palladium-catalyzed coupling reactions .

Chlorination Strategies : Alami et al. (2002) reported a 90% yield using selective chlorination protocols .

Comparison with Structural Analogs

2-Methylhex-3-en-5-yn-2-ol (CAS 50838-80-7)

Key Differences :

  • Molecular Formula : C₇H₁₀O (vs. C₇H₉ClO in the target compound).
  • Molecular Weight : 110.154 g/mol (vs. 144.599 g/mol) .
  • Functional Groups : Lacks chlorine but retains the hydroxyl, methyl, alkene, and alkyne groups.

6-Chloro-5-(2-hydroxyethyl)indolin-2-one (CAS 1187933-29-4)

Key Differences :

  • Molecular Formula: C₁₁H₁₀ClNO₂ (vs. C₇H₉ClO).
  • Structural Features : Contains an indole ring fused with a lactam, differing significantly from the linear alkyne-alkene system of the target compound .
  • Applications : Primarily explored in medicinal chemistry for kinase inhibition .

Data Table: Comparative Analysis

Property 6-Chloro-2-methylhex-5-en-3-yn-2-ol 2-Methylhex-3-en-5-yn-2-ol 6-Chloro-5-(2-hydroxyethyl)indolin-2-one
CAS Number 464923-03-3 50838-80-7 1187933-29-4
Molecular Formula C₇H₉ClO C₇H₁₀O C₁₁H₁₀ClNO₂
Molecular Weight (g/mol) 144.599 110.154 223.66
Key Functional Groups Cl, -OH, alkyne, alkene -OH, alkyne, alkene Cl, -OH, indole, lactam
Synthetic Yield Up to 90% Not reported Not reported
Applications Pharmaceutical intermediates Fragrance precursors Kinase inhibitors

Research Findings and Challenges

Discrepancies in CAS Numbers : The target compound is inconsistently listed with CAS 464923-03-3 and 89448-41-9 , necessitating verification for procurement and literature review.

The conjugated ene-yne system enables cyclization reactions, as demonstrated in Hamze et al.’s palladium-catalyzed protocols .

Data Gaps : Critical physical properties (e.g., boiling point, density) remain unreported, limiting industrial scalability assessments .

Q & A

Q. What are the key challenges in synthesizing 6-Chloro-2-methylhex-5-en-3-yn-2-ol, and what methodologies mitigate these issues?

Synthesis of this compound requires careful handling of its conjugated enyne system and chlorine substituent. A stepwise approach is recommended:

  • Alkyne formation : Use Sonogashira coupling to introduce the triple bond at position 3.
  • Chlorination : Employ electrophilic chlorination at position 6, ensuring minimal side reactions via low-temperature conditions (0–5°C).
  • Hydroxyl group protection : Protect the hydroxyl group at position 2 with a tert-butyldimethylsilyl (TBS) group to prevent undesired reactivity during synthesis .
  • Purification : Use column chromatography with a hexane/ethyl acetate gradient to isolate the product.

Q. How can the structural integrity of 6-Chloro-2-methylhex-5-en-3-yn-2-ol be validated experimentally?

  • X-ray crystallography : Resolve the molecular geometry using SHELX software for refinement, particularly for verifying bond angles and stereochemistry .
  • NMR spectroscopy : Compare 1^1H and 13^{13}C NMR data with computational predictions (e.g., CC-DPS tools) to confirm the presence of the enyne system and chlorine substituent .
  • Mass spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy (C7_7H9_9ClO).

Q. What stability concerns arise during storage, and how are they addressed?

The compound is prone to oxidation due to the conjugated enyne system. Recommendations:

  • Store under inert gas (argon or nitrogen) at –20°C.
  • Use stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit radical-mediated degradation .

Advanced Research Questions

Q. How do computational methods (e.g., QSPR, DFT) predict the reactivity of 6-Chloro-2-methylhex-5-en-3-yn-2-ol in nucleophilic addition reactions?

  • Quantum chemical calculations : Use density functional theory (DFT) to model the electron density distribution, identifying electrophilic sites at the triple bond (C3) and chlorine-substituted carbon (C6).
  • Reactivity indices : Calculate Fukui indices to predict regioselectivity in reactions with nucleophiles like Grignard reagents .
  • Example : Methyl lithium preferentially attacks C3 due to higher electrophilicity (predicted f+f^+ = 0.15 vs. 0.09 at C6).

Q. How can contradictory data between NMR and X-ray crystallography be resolved for this compound?

Contradictions may arise from dynamic effects (e.g., bond rotation) in solution vs. solid-state structures.

  • Variable-temperature NMR : Perform experiments at –40°C to slow conformational changes and match crystallographic data.
  • Cross-validate with IR spectroscopy : Compare carbonyl stretching frequencies (if applicable) to confirm substituent effects .

Q. What experimental strategies optimize enantiomeric purity in asymmetric synthesis?

  • Chiral catalysts : Use Jacobsen’s thiourea catalysts for kinetic resolution during hydroxyl group formation.
  • Chiral chromatography : Employ Chiralpak IA columns with heptane/ethanol (95:5) to separate enantiomers, achieving >98% ee .

Methodological Considerations

Q. What analytical techniques are critical for characterizing degradation products under thermal stress?

  • GC-MS : Monitor thermal decomposition at 100–150°C, identifying fragments like chloroacetone (m/z 92) and propargyl alcohol (m/z 56).
  • TGA/DSC : Analyze mass loss and exothermic peaks to determine decomposition thresholds .

Q. How do steric and electronic effects influence the compound’s reactivity in Diels-Alder reactions?

  • Steric effects : The methyl group at C2 hinders approach of dienes to the triple bond.
  • Electronic effects : The electron-withdrawing chlorine enhances reactivity at C5-C6 double bond.
  • Experimental design : Use inverse electron-demand Diels-Alder with electron-deficient dienophiles (e.g., tetrazines) to favor cycloaddition .

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